Isomaltose
Overview
Description
Isomaltose, a disaccharide consisting of two glucose units linked by an α(1→6) glycosidic bond, is a member of the isomalto-oligosaccharide group. Known for its potential health benefits, isomaltose is used in various industries, including food, biochemistry, and pharmaceuticals, mainly for its prebiotic properties, antimicrobial activity, and non-toxicity. Despite its sugar-like characteristics, isomaltose has a lower glycemic index compared to maltose or sucrose, making it an interesting subject for nutritional and metabolic research (Fatoki et al., 2018).
Synthesis Analysis
The synthesis of isomaltose has been achieved through various methods, including enzymatic synthesis. A notable approach involves the regiospecific transglycosylation reaction catalyzed by α-D-glucosidase from Aspergillus niger, using p-nitrophenyl α-D-glucopyranose as the donor and glucopyranose as the acceptor, achieving a yield of 59% (Vetere et al., 2000). Another method involves the condensation of specific glucopyranosyl bromides and glucopyranoses in the presence of mercuric cyanide, leading to the synthesis of isomaltose and isomaltotriose (Takiura et al., 1973).
Molecular Structure Analysis
The molecular structure of isomaltose has been detailed through crystallographic studies, revealing its active site and the interaction with inhibitors like maltose. The structure showcases the typical (β/α)8-barrel common to glycoside hydrolase family 13, with specific features that influence its activity towards substrates (Yamamoto et al., 2010).
Chemical Reactions and Properties
Isomaltose undergoes various chemical reactions, including enzymatic hydrolysis and synthesis. A kinetic model for the synthesis and hydrolysis of isomaltose by glucoamylases demonstrates the reversible nature of these reactions, providing insights into the enzymatic processes involved in its metabolism (Adachi et al., 1984).
Physical Properties Analysis
The physical properties of isomaltose, such as its stability in various solvents, have been studied to understand its behavior in different environments. The conformational equilibria and the effect of solvent on the stability of isomaltose conformers have been investigated, revealing its adaptability and the influence of external factors on its structural integrity (Tvaroška et al., 1990).
Chemical Properties Analysis
Isomaltose's chemical properties, particularly its reactivity and interaction with enzymes, are crucial for its synthesis and application. Studies on the enzyme-catalyzed synthesis of isomaltose from starch using specific glucosyltransferases and isopullulanase have shown efficient production methods, highlighting its chemical versatility and potential for industrial production (Kitagawa et al., 2021).
Scientific Research Applications
Brewing Industry
- Field : Fermentation and Brewing
- Application : Isomaltose is used in the brewing industry, specifically in the fermentation process. It is one of the carbohydrates in industrial worts that are poorly fermented by brewing yeast .
- Method : Researchers have developed Saccharomyces pastorianus laboratory yeast strains with a superior capacity to grow on isomaltose. This was achieved by integrating synthetic AGT1 and IMA1 genes under the control of strong constitutive promoters into defined genomic sites .
- Results : Strains carrying both genes showed a superior capacity to grow on isomaltose, indicating that Ima1 and Agt1 act in synergy to consume these sugars .
Food Industry
- Field : Food Science and Technology
- Application : Isomaltose is used as a functional sweetener due to its promising properties, such as slower digestion, prolonged energy release, and less cariogenicity .
- Method : The transformation of sucrose to isomaltulose by free sucrose isomerase (SIase) or microbial cells harboring the SIase gene has received considerable attention in the industry .
- Results : Thanks to rapid developments in genetic engineering technology, SIases from different sources have been heterogeneously expressed in Escherichia coli, which significantly increased the enzyme’s titer .
Health and Nutrition
- Field : Nutrition and Metabolism
- Application : Isomaltose, due to its α-1,6-glycosidic linkage, can have different digestive properties when compared to other sugars like maltose, sucrose, or glucose .
- Method : This unique linkage can change how the body processes and absorbs isomaltose, impacting the body’s glycemic response .
- Results : The unique digestive properties of isomaltose can potentially lead to a different glycemic response in the body .
Biotechnology
- Field : Biotechnology
- Application : Isomaltose and isomaltooligosaccharides can be efficiently synthesized from starch using a combination of 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase .
- Method : The combination of 1,4-α-glucan 6-α-glucosyltransferase from Bacillus globisporus N75 and isopullulanase from Aspergillus brasiliensis ATCC 9642 led to the efficient synthesis of isomaltose . Inclusion of isoamylase and cyclomaltodextrin glucanotransferase resulted in increased efficiency, with production yields exceeding 70% .
- Results : The development of these manufacturing methods will accelerate the industrial production of isomaltose and isomaltooligosaccharides .
Fermentation Technology
- Field : Fermentation Technology
- Application : Isomaltose and panose are poorly fermented carbohydrates in industrial worts. Improving their utilization by brewing yeast can impact the alcohol yield and the organoleptic traits of the product .
- Method : Researchers developed Saccharomyces pastorianus laboratory yeast strains with a superior capacity to grow on isomaltose and panose by integrating synthetic AGT1 and IMA1 genes under the control of strong constitutive promoters into defined genomic sites .
- Results : Strains carrying both genes showed a superior capacity to grow on panose and isomaltose, indicating that Ima1 and Agt1 act in synergy to consume these sugars .
Cosmetics and Medicines
- Field : Cosmetics and Medicines
- Application : Isomaltose has excellent moisturizing properties and promotes the growth of Bifidobacterium . It is used in an increasingly wide range of fields such as foods, cosmetics, and medicines .
- Method : Isomaltose can be synthesized from maltose with α-glucosidase (EC 3.2.1.20) from Aspergillus niger due to the strong α-1,6-glucosidic transfer activity of this enzyme .
- Results : The enzymatic synthesis of isomaltose has made it possible to use isomaltose in various applications, including cosmetics and medicines .
Microbiology and Fermentation Technology
- Field : Microbiology and Fermentation Technology
- Application : Approximately 25% of all carbohydrates in industrial worts are poorly, if at all, fermented by brewing yeast. This includes disaccharides such as isomaltose .
- Method : In a study, researchers developed Saccharomyces pastorianus laboratory yeast strains with a superior capacity to grow on isomaltose. This was achieved by integrating synthetic AGT1 and IMA1 genes under the control of strong constitutive promoters into defined genomic sites .
- Results : Strains carrying both genes showed a superior capacity to grow on isomaltose, indicating that Ima1 and Agt1 act in synergy to consume these sugars .
Enzymatic Synthesis
- Field : Enzymatic Synthesis
- Application : Isomaltose can be synthesized from maltose with α-glucosidase (EC 3.2.1.20) from Aspergillus niger due to the strong α-1,6-glucosidic transfer activity of this enzyme .
- Method : The combination of 1,4-α-glucan 6-α-glucosyltransferase from Bacillus globisporus N75 and isopullulanase from Aspergillus brasiliensis ATCC 9642 led to the efficient synthesis of isomaltose .
- Results : The development of these manufacturing methods will accelerate the industrial production of isomaltose .
Future Directions
properties
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-RTPHMHGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brachiose | |
CAS RN |
499-40-1 | |
Record name | 6-O-α-D-glucopyranosyl-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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